molecular formula C5H2F4N2 B155154 4-Amino-2,3,5,6-tetrafluoropyridine CAS No. 1682-20-8

4-Amino-2,3,5,6-tetrafluoropyridine

Cat. No. B155154
CAS RN: 1682-20-8
M. Wt: 166.08 g/mol
InChI Key: PLVFNMQHMRRBAA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of complex heterocyclic compounds is a topic of significant interest in the field of organic chemistry due to their potential applications in pharmaceuticals and materials science. One such compound is 2-amino-4-hydroxyl-6-hydroxymethyl-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine, which was synthesized from 2-amino-6-methyluracil through a process involving protection and cyclization steps. The structure of the synthesized compound was confirmed using various spectroscopic techniques, including 1H NMR, 13C NMR, gHMQC, and HRMS spectra . This method showcases the intricate steps required to construct such molecules, which could be analogous to the synthesis of related compounds like 4-Amino-2,3,5,6-tetrafluoropyridine.

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is crucial for understanding their chemical behavior and potential applications. In the case of the synthesized tetrahydropyrido[3,2-d]pyrimidine, spectral data played a vital role in determining the structure. The use of NMR and HRMS spectra is essential for the assignment of the correct molecular structure, as these techniques provide detailed information about the atomic connectivity and molecular mass . This approach is relevant for analyzing the molecular structure of 4-Amino-2,3,5,6-tetrafluoropyridine, where similar spectroscopic techniques would be employed to elucidate its structure.

Chemical Reactions Analysis

The study of chemical reactions involving heterocyclic compounds is important for the development of new synthetic routes and the understanding of reaction mechanisms. The synthesis of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine involved several key reactions, including anaerobic alkaline hydrolysis, catalytic hydrogenation, and selective methylation. These reactions demonstrate the complexity and precision required in synthesizing such molecules, which is also applicable to the chemical reactions that 4-Amino-2,3,5,6-tetrafluoropyridine might undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the absorption spectra, PMR spectra, and pKa values provide insights into the electronic structure and acidity of the compounds. The characterization of 2-amino-4-hydroxy-5,6-dimethyl-5,6,7,8-tetrahydropteridine and its isomers revealed important information about their properties, which is essential for their potential use in various applications. Similar analyses would be necessary to fully understand the properties of 4-Amino-2,3,5,6-tetrafluoropyridine, including its reactivity, stability, and solubility .

Scientific Research Applications

Synthesis and Biological Activity

4-Amino-2,3,5,6-tetrafluoropyridine is used in synthesizing new fluorinated compounds, particularly Schiff bases, which exhibit biological activity against bacteria and fungus. For instance, when coupled with benzaldehyde, it forms a Schiff base exhibiting mild to moderate activity against bacterial strains like E. coli and S. typhimurium and significant activity against Candida albicans, a common yeast infection (Raache, Sekhri, & Tabchouche, 2016).

Chemical Synthesis and Reactions

4-Azido-2,3,5,6-tetrafluoropyridine, derived from 4-amino-2,3,5,6-tetrafluoropyridine, is known for undergoing various thermal reactions, including decomposition, Staudinger reaction, and reactions with dimethyl sulphoxide. It also forms 4-anilino-2,3,5,6-tetrafluoropyridine upon reaction with benzene (Banks & Sparkes, 1972).

Synthesis of Nitrosopyridine

2,3,5,6-Tetrafluoro-4-nitrosopyridine can be synthesized via oxidation of 4-amino-2,3,5,6-tetrafluoropyridine, which reacts with diphenyldiazomethane to yield various compounds, including nitrones (Banks et al., 1987).

Azo-Coupling Reactions

4-Amino-2,3,5,6-tetrafluoropyridine, upon diazotisation, can couple with organic compounds like anisole and mesitylene to form azo-dyes, demonstrating its utility in dye chemistry (Banks, Thompson, & Vellis, 1983).

Formation of Tetrahydropyrido[2,3-b]pyrazine Scaffolds

The compound is involved in forming tetrahydropyrido[2,3-b]pyrazine systems, which are significant in life science discovery. These systems are more readily formed when the substituent at the pyridine ring's 4-position is hydrogen or an electron-withdrawing substituent (Hargreaves et al., 2007).

Nucleophilic Substitution and Aminodefluorination

4-Amino-2,3,5,6-tetrafluoropyridine is also involved in aminodefluorination reactions with polyfluoropyridines. This provides a pathway for selective preparation of mono-, di-, and triaminoderivatives, which are crucial in synthesizing diverse chemical structures (Kusov et al., 2009).

Safety And Hazards

The substance has been classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. It is recommended to avoid dust formation, avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, and use personal protective equipment .

properties

IUPAC Name

2,3,5,6-tetrafluoropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F4N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLVFNMQHMRRBAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1F)F)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60361523
Record name 4-Amino-2,3,5,6-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2,3,5,6-tetrafluoropyridine

CAS RN

1682-20-8
Record name 4-Amino-2,3,5,6-tetrafluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60361523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Amino-2,3,5,6-tetrafluoropyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 20.0 g (118 mmol) of pentafluoropyridine (Aldrich Chemical Company, Milwaukee, Wis., USA) and 40 ml of concentrated aqueous ammonia was heated on a steam bath for two hours in a sealed stainles steel reaction vessel. The vessel and contents were cooled to room temperature and the resulting suspension suspension was partitioned between water and diethyl ether.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
54
Citations
I Raache, L Sekhri, A Tabchouche - Oriental Journal of Chemistry, 2016 - Citeseer
The present work is aimed mainly to synthesize new fluorinated compounds and their biological significance against tested bacteria and fungus. Thus, the 4-amino-2-ethoxy-3, 5, 6-…
Number of citations: 1 citeseerx.ist.psu.edu
RE Banks, GR Sparkes - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
4-Azido-2,3,5,6-tetrafluoropyridine can be prepared by nitrosation of 2,3,5,6-tetrafluoro-4-hydrazinopyridine or, preferably, treatment of pentafluoropyridine with sodium azide in …
Number of citations: 58 pubs.rsc.org
E Phillips - 1968 - search.proquest.com
The object of this work has been to prepare and study the chemistry of some synthetically useful polyfluorinated-pyridine derivatives. 2, 3, 5, 6-Tetrafluoro-4-iodopyridine has been …
Number of citations: 0 search.proquest.com
RE Banks, JE Burgess, WM Cheng… - Journal of the Chemical …, 1965 - pubs.rsc.org
The preparation and some of the properties of fourteen new fluorinated pyridine derivatives are described. The 4-substituted 2, 3, 5, 6-tetrafluoropyridines 4-X* C, F4N (where X= H, OH, …
Number of citations: 59 pubs.rsc.org
JE Burgess - 1965 - search.proquest.com
Abstract Treatment of pentafluoropyridine, prepared by defluorination of undecafluoropiperidine obtained by electrochemical fluorination of pyridine, under mild conditions with the …
Number of citations: 0 search.proquest.com
RE Banks, RA Du Boisson, A Marraccini… - Journal of fluorine …, 1987 - Elsevier
2,3,5,6-Tetrafluoro-4-nitrosopyridine has been synthesised via oxidation of 4-amino-2,3,5,6-tetrafluoropyridine with peroxytrifluoroacetic acid in dichloromethane. It reacts with …
Number of citations: 5 www.sciencedirect.com
SS Laev, VU Evtefeev, VD Shteingarts - Journal of Fluorine Chemistry, 2001 - Elsevier
N-acetyl derivatives of polyfluoroaromatic amines have been found to be highly selectively defluorinated by zinc in aqueous ammonia at the position ortho to the acetamido group thus …
Number of citations: 33 www.sciencedirect.com
GR Sparkes - 1971 - search.proquest.com
Diazotisation of 4-hydrazino-2, 3, 5, 6-tetrafluoropyridine and treatment of pentafluoropyridine with sodium azide in acetonitrile gives 4-azido-2, 3, 5, 6-tetrafluoropyridine in yields of 44…
Number of citations: 0 search.proquest.com
AO Miller, GG Furin - Journal of fluorine chemistry, 1987 - Elsevier
Fluorine-containing N-arylhydroxylamines have been obtained by the action of hydroxylamine or its N- and O-derivatives on polyfluorinated benzenes and pentafluoropyridine. The …
Number of citations: 36 www.sciencedirect.com
FE Rickett - 1969 - search.proquest.com
The preparation and reactions of various sulphur-containing derivatives of pentafluoropyridine have been studied. Phenyl 2, 3, 5, 6-tetrafluoropyridyl sulphone was prepared by …
Number of citations: 0 search.proquest.com

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